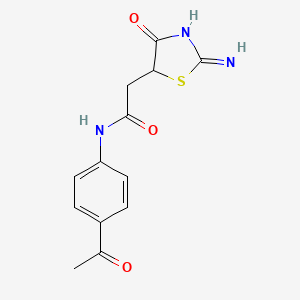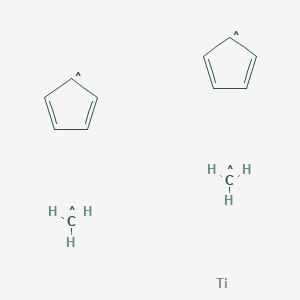
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- typically involves the reaction of titanium tetrachloride (TiCl4) with cyclopentadienyl magnesium bromide (CpMgBr) in an inert atmosphere. The reaction proceeds as follows:
TiCl4+2CpMgBr→Ti(Cp)2Cl2+2MgBrCl
The resulting titanium dichloride complex is then treated with methyl lithium (MeLi) to replace the chlorine atoms with methyl groups, yielding the final product:
Ti(Cp)2Cl2+2MeLi→Ti(Cp)2Me2+2LiCl
Industrial Production Methods
Industrial production of titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated reactors and purification systems is common in industrial settings to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide (TiO2) and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The methyl groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are employed for substitution reactions.
Major Products Formed
Oxidation: Titanium dioxide (TiO2)
Reduction: Lower oxidation state titanium compounds
Substitution: Various substituted titanium complexes
Scientific Research Applications
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.
Biology: The compound is studied for its potential use in bioinorganic chemistry and as a model for metalloenzyme active sites.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of high-performance materials, such as advanced ceramics and coatings.
Mechanism of Action
The mechanism of action of titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- involves its ability to coordinate with various substrates through its titanium center. The cyclopentadienyl ligands provide stability to the titanium atom, allowing it to participate in various catalytic cycles. The compound can activate small molecules, such as olefins, by coordinating to the titanium center and facilitating their transformation into useful products.
Comparison with Similar Compounds
Similar Compounds
- Titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro-
- Titanium, bis(eta5-2,4-cyclopentadien-1-yl)[1,1’-(eta2-1,2-ethynediyl)bis(1,1,1-trimethylsilane)]
Uniqueness
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- is unique due to its specific combination of cyclopentadienyl and methyl ligands, which confer distinct chemical properties. Compared to its difluoro counterpart, the dimethyl variant exhibits different reactivity and stability profiles, making it suitable for specific catalytic applications. The presence of methyl groups also influences its solubility and interaction with other molecules, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H16Ti |
|---|---|
Molecular Weight |
208.12 g/mol |
InChI |
InChI=1S/2C5H5.2CH3.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3; |
InChI Key |
QWHJQOJNNKDPBE-UHFFFAOYSA-N |
Canonical SMILES |
[CH3].[CH3].C1=C[CH]C=C1.C1=C[CH]C=C1.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



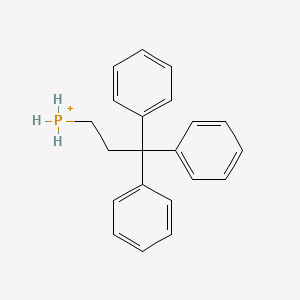

![Dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B15133041.png)
![(2Z)-2-[(4-chlorophenyl)imino]-6-methyl-2H-chromene-3-carboxamide](/img/structure/B15133045.png)
![N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide](/img/structure/B15133054.png)
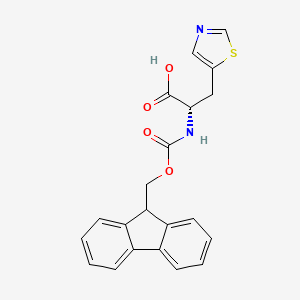
![3-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B15133070.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B15133081.png)
![11-(4-Butoxyphenyl)-5-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B15133087.png)
![3-(3-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-5,8-dimethyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B15133101.png)
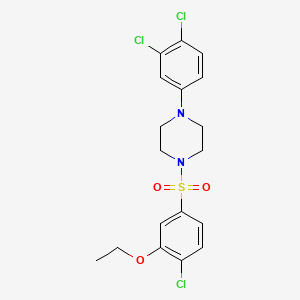
![methyl 2-[(11Z)-4,5-dimethyl-2,12-dioxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-11-ylidene]acetate](/img/structure/B15133114.png)
